molecular formula C8H9N3O3 B1335955 2-Methyl-3-nitrobenzohydrazide CAS No. 869942-83-6

2-Methyl-3-nitrobenzohydrazide

Cat. No.: B1335955
CAS No.: 869942-83-6
M. Wt: 195.18 g/mol
InChI Key: QWMRBDIVNHJWAU-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzohydrazide is an organic compound with the molecular formula C8H9N3O3. It is a derivative of benzohydrazide, characterized by the presence of a methyl group at the second position and a nitro group at the third position on the benzene ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrobenzohydrazide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific duration. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography, enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: It can react with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2-Methyl-3-aminobenzohydrazide.

    Substitution: Various substituted benzohydrazides.

    Condensation: Hydrazones.

Scientific Research Applications

2-Methyl-3-nitrobenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with carbonyl-containing compounds, affecting their function .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-nitrobenzohydrazide is unique due to the combined presence of both the methyl and nitro groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-6(8(12)10-9)3-2-4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMRBDIVNHJWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393087
Record name 2-methyl-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-83-6
Record name 2-methyl-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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